molecular formula C14H18N2O4 B1315453 Glycine, N-(N-benzoyl-DL-valyl)- CAS No. 138738-22-4

Glycine, N-(N-benzoyl-DL-valyl)-

Cat. No. B1315453
CAS RN: 138738-22-4
M. Wt: 278.3 g/mol
InChI Key: DUUHVKVJOKOUEU-UHFFFAOYSA-N
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Description

“Glycine, N-(N-benzoyl-DL-valyl)-” is a compound that involves the amino acid glycine . It is related to the enzyme glycine N-benzoyltransferase, which catalyzes the chemical reaction between benzoyl-CoA and glycine to produce CoA and N-benzoylglycine .


Synthesis Analysis

The synthesis of “Glycine, N-(N-benzoyl-DL-valyl)-” involves the enzyme glycine N-benzoyltransferase . This enzyme catalyzes the chemical reaction between benzoyl-CoA and glycine, producing CoA and N-benzoylglycine .


Molecular Structure Analysis

The molecular structure of “Glycine, N-(N-benzoyl-DL-valyl)-” involves the amino acid glycine and a benzoyl group . The exact molecular structure would depend on the specific configuration of the DL-valyl group.


Chemical Reactions Analysis

The primary chemical reaction involving “Glycine, N-(N-benzoyl-DL-valyl)-” is its formation through the action of the enzyme glycine N-benzoyltransferase . This enzyme catalyzes the reaction between benzoyl-CoA and glycine, resulting in the formation of CoA and N-benzoylglycine .

Scientific Research Applications

Metabolic Detoxification Enzyme Role

Glycine N-acyltransferase (GLYAT) is a crucial enzyme in phase II metabolic detoxification of various acids. It catalyzes the formation of hippurate (N-benzoylglycine) from glycine and benzoyl-CoA. Studies on recombinant mouse GLYAT (mGLYAT) have shed light on its role in conjugating glycine to xenobiotic and endogenous carboxylic acids, with significant implications for understanding the chemical mechanism of this phase II metabolic detoxification enzyme (Dempsey et al., 2014).

Enzyme Activity in Cancer Research

Research into human glycine-N-acyltransferase (hGLYAT) and related genes has identified their roles in glycine-N-acyltransfer reactions. This includes identifying hGLYAT as an aralkyl transferase and its specific expression in the liver and kidney. Intriguingly, hGLYAT expression is suppressed in hepatocellular carcinomas, highlighting its potential as a novel marker for this type of cancer (Matsuo et al., 2012).

Glycine Conjugation in Metabolism

Studies on glycine conjugation to benzoic acid have shown the importance of glycine in the process, which is catalyzed by enzymes requiring ATP, CoA, and glycine. Investigations into how various substances, like valproic acid and lipoic acid, influence glycine conjugation have provided insights into the metabolic pathways and potential interactions affecting drug metabolism and toxicity (Gregus et al., 1993; Gregus et al., 1996).

Analytical Chemistry Applications

Research has also explored the use of N-benzoyl glycine in analytical chemistry, particularly in the detection of carboxypeptidase activities in clinical pathogens. This has involved identifying the enzymatic hydrolysis of N-benzoyl glycine, which is crucial for understanding bacterial enzyme activities and potential clinical applications (Lough et al., 2016).

Food Chemistry

Glycine, N-(N-benzoyl-DL-valyl) derivatives have been identified in food products like soy and fish sauces. The presence and quantification of these derivatives in commercial sauces underscore their importance in food flavor and chemistry (Kuroda et al., 2013; Kuroda et al., 2012).

Future Directions

The future directions for research on “Glycine, N-(N-benzoyl-DL-valyl)-” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to fully understand its safety and potential hazards .

properties

IUPAC Name

2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHVKVJOKOUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478266
Record name Glycine, N-(N-benzoyl-DL-valyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(N-benzoyl-DL-valyl)-

CAS RN

138738-22-4
Record name Glycine, N-(N-benzoyl-DL-valyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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